2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole
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Overview
Description
2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole typically involves the cyclization of benzimidazole derivatives with appropriate sulfur-containing reagents. One common method involves the reaction of benzimidazole-2-thione with alkylating agents, leading to the formation of the thiatriazino ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiatriazino ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or aminated derivatives.
Scientific Research Applications
2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a wide range of pharmacological activities.
Thiazole: Another sulfur-containing heterocycle with diverse applications.
Imidazole: A nitrogen-containing heterocycle with significant biological importance.
Uniqueness
2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole is unique due to its fused ring structure that combines the properties of benzimidazole and thiatriazine. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88730-89-6 |
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Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
2H-[1,2,4,6]thiatriazino[2,3-a]benzimidazole |
InChI |
InChI=1S/C8H6N4S/c1-2-4-7-6(3-1)11-8-9-5-10-13-12(7)8/h1-5H,(H,9,10,11) |
InChI Key |
DAIHBUXVNHVICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2SNC=N3 |
Origin of Product |
United States |
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